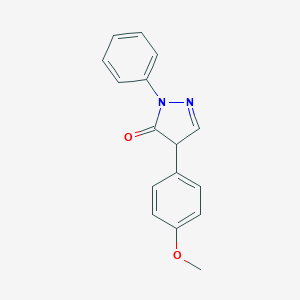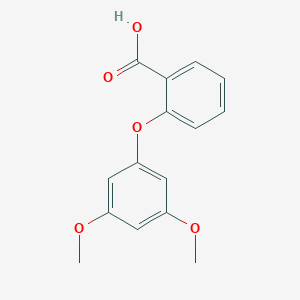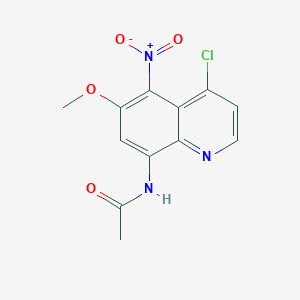
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione, also known as MPTCD, is a chemical compound that has been of great interest to the scientific community due to its unique properties. This compound is a cyclic enone that has a sulfur atom attached to a phenyl group. MPTCD has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has been found to interact with proteins involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, leading to its antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It has also been found to have low toxicity and is well-tolerated by cells and animals. However, one limitation of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione. One area of interest is its potential use in the treatment of various diseases, including cancer and inflammation. Further studies are needed to determine the optimal dosage and administration of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione for these applications. Another area of interest is the development of new synthesis methods for 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione and its effects on various signaling pathways.
Synthesemethoden
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione can be synthesized through a multi-step process involving the reaction of 3-methylcyclobutene-1,2-dione with phenylthiol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has been extensively studied for its potential use in medicinal chemistry. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has also been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases.
Eigenschaften
Produktname |
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione |
|---|---|
Molekularformel |
C11H8O2S |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
3-methyl-4-phenylsulfanylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H8O2S/c1-7-9(12)10(13)11(7)14-8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
MNIHZTQZMBQNQR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C1=O)SC2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C(=O)C1=O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)

![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)

![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)
![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)

